molecular formula C26H25N3O4 B12419025 N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4

Cat. No.: B12419025
M. Wt: 447.5 g/mol
InChI Key: PWUCUSITNKSTMS-MDFGMSMXSA-N
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Description

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 is a deuterated derivative of N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C26H21D4N3O4, and it has a molecular weight of 447.52 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 involves multiple steps, starting from the parent compound, Tadalafil. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.

    Biology: Employed in studies to understand the biological activity and metabolism of Tadalafil derivatives.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 is similar to that of Tadalafil. It primarily acts as a phosphodiesterase type-5 (PDE5) inhibitor. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its potential therapeutic effects in conditions like erectile dysfunction .

Comparison with Similar Compounds

N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil-d4 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated nature, which can provide enhanced stability and altered pharmacokinetics compared to its non-deuterated counterparts .

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

(2S,8R)-6-cyclopentyl-5,5-dideuterio-2-(2,2-dideuterio-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m1/s1/i13D2,14D2

InChI Key

PWUCUSITNKSTMS-MDFGMSMXSA-N

Isomeric SMILES

[2H]C1(C(=O)N2[C@H](CC3=C([C@@H]2C4=CC5=C(C=C4)OC(O5)([2H])[2H])NC6=CC=CC=C36)C(=O)N1C7CCCC7)[2H]

Canonical SMILES

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47

Origin of Product

United States

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